cis-4'-Ethylhexahydrophthalanilic acid

Description

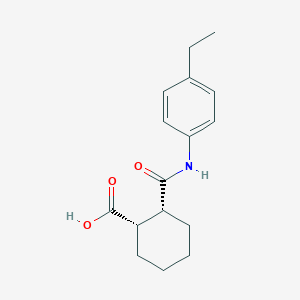

cis-4'-Ethylhexahydrophthalanilic acid is a derivative of hexahydrophthalanilic acid, characterized by an ethyl substituent at the 4' position of its cis-configured bicyclic structure.

Properties

CAS No. |

17716-17-5 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

(1S,2R)-2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H21NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20)/t13-,14+/m1/s1 |

InChI Key |

FJKAEAIWQJOGON-KGLIPLIRSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-4’-Ethylhexahydrophthalanilic acid involves several steps. One common method includes the regioselective addition of silyl phosphites or phosphonites to cyclic enaminones . The hydride reduction of the resulting 2-phospho-4-oxopiperidine with NaBH4 proceeds with high diastereofacial preference . The final step involves the cleavage of the N-Cbz group under hydrogenolysis followed by the hydrolysis of the phosphonate or phosphinate functionalities .

Chemical Reactions Analysis

cis-4’-Ethylhexahydrophthalanilic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-4’-Ethylhexahydrophthalanilic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-4’-Ethylhexahydrophthalanilic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Estimated based on ethyl substitution.

Key Observations :

Substituent Effects : The ethyl group in this compound increases molecular weight by ~14.02 g/mol compared to the methyl analog. This substitution may reduce aqueous solubility due to enhanced hydrophobicity, a critical factor in pharmacokinetics .

Substructure mining methodologies, as described in Dehaspe et al. (1998), highlight the importance of such cores in predicting carcinogenicity or bioactivity .

Functional Group Diversity : Lavandulol, while unrelated in primary structure, shares a bicyclic framework but lacks the phthalanilic acid moiety. This difference underscores the role of functional groups (e.g., carboxylic acid derivatives vs. alcohols) in dictating physicochemical and biological properties .

Spectroscopic and Analytical Differentiation

NMR Spectroscopy :

- Methyl and ethyl substituents can be distinguished via ¹H-NMR. For example, methyl groups typically resonate at δ 1.0–1.5 ppm (singlet), while ethyl groups show split signals (δ 0.9–1.3 ppm for CH₃ and δ 1.2–1.6 ppm for CH₂) .

- In the methyl analog (), the 4'-methyl group’s chemical shift would differ from the ethyl analog’s CH₂ and CH₃ signals, aiding structural confirmation .

UV-Vis Spectroscopy :

- The conjugated system in the phthalanilic acid core (e.g., aromatic rings) may absorb near 260–280 nm, while substituents like ethyl or methyl groups minimally affect λmax but alter extinction coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.